molecular formula C19H27ClN2O5 B1252180 Valifenalate CAS No. 283159-90-0

Valifenalate

Cat. No. B1252180
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-LWKPJOBUSA-N
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Description

Synthesis Analysis

Valifenalate's synthesis is a critical area of study for understanding its availability and potential modifications for various applications. While specific synthesis pathways of Valifenalate in the literature are scarce, methods involving the creation of fungicides like Valifenalate often involve complex organic synthesis routes that may include steps such as ring closure, halogenation, and coupling reactions. These processes are designed to introduce specific functional groups into the molecule, tailoring its activity and stability as a fungicide.

Molecular Structure Analysis

The molecular structure of Valifenalate is foundational to its function. It is structured to interact with specific biological targets, inhibiting fungal growth. The precise arrangement of atoms within Valifenalate determines its interaction affinity and specificity towards fungal enzymes or cellular structures, contributing to its effectiveness. Techniques such as crystallography and spectroscopy are crucial for elucidating these structural details.

Chemical Reactions and Properties

Valifenalate participates in chemical reactions characteristic of its functional groups. Its stability under various conditions, reactivity with other chemicals, and the possibility of degradation products are essential for understanding its behavior in the environment and within biological systems. The compound's efficacy and safety profile depend on these chemical properties, influencing how it is used and handled in agricultural applications.

Physical Properties Analysis

The physical properties of Valifenalate, including solubility in water and organic solvents, melting point, and volatility, are vital for its formulation and application as a fungicide. These properties affect how it is distributed in the environment, its persistence, and its bioavailability to target organisms.

Chemical Properties Analysis

Valifenalate's chemical properties, such as pKa, partition coefficient (logP), and its spectral properties (UV, IR, NMR spectra), provide insights into its environmental behavior, interaction with living organisms, and methods for its detection and quantification. Understanding these properties is essential for developing application strategies that maximize its effectiveness while minimizing unintended impacts.

References (Sources)

  • For detailed analysis and insights on Valifenalate's degradation behavior, refer to the study by Li et al. (2018) on its determination in grapes, vegetables, and soil using ultrahigh performance liquid chromatography tandem mass spectrometry. This study also explores Valifenalate's degradation behavior in grape fields (Li et al., 2018).

  • The review by Anastassiadou et al. (2021) offers insights into the maximum residue levels for Valifenalate according to regulation, providing a regulatory perspective on its use and implications for safety assessments (Anastassiadou et al., 2021).

  • For a broader understanding of Valifenalate and related compounds' pharmacological and therapeutic properties, Perucca's review (2002) on valproate offers a comparative perspective, though it focuses on a different compound, the insights into chemical and pharmacological analysis are relevant (Perucca, 2002).

Scientific Research Applications

Application 1: Determination of Valifenalate in Grape, Vegetables, and Soil

  • Scientific Field : Food Analytical Methods
  • Summary of the Application : Valifenalate is a fungicide used in agriculture, particularly in the cultivation of grapes and various vegetables (tomato, lettuce, eggplant, potato). It is important to determine the residue of valifenalate in these crops and in the soil to ensure safety and efficacy .
  • Methods of Application or Experimental Procedures : A novel, sensitive, and rapid analytical method for analyzing valifenalate residue was established and validated using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method by ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). The determination of the analyte was achieved within 4 min for per injection using electrospray ionization (ESI) operated in positive ion mode, and the retention time was 1.92 min .
  • Results or Outcomes : The developed method exhibited good linearity (R² ≥ 0.9941) and the limit of quantitation (LOQ) was 0.5 μg/kg for analyte in selected matrices. The mean recoveries in six matrices ranged from 74.5 to 106.6% with intra-day relative standard deviation (RSD) of 0.7–12.3% and inter-day RSD of 3.2–12.2% at four spiking levels (0.5, 10, 100, 500 μg/kg) in recovery assays. The proposed method was applied to explore the dissipation rates of valifenalate in grapes and soil under field conditions, and the half-lives of analyte in grape and soil were 15.5 ± 1.4 and 3.8 ± 0.1 days, respectively .

Application 2: Modification of Maximum Residue Levels in Various Crops

  • Scientific Field : Food Safety and Regulations
  • Summary of the Application : The existing maximum residue levels (MRLs) for Valifenalate in various crops are being modified. This is important to ensure the safety of food products and compliance with regulations .
  • Methods of Application or Experimental Procedures : The modification of MRLs involves a comprehensive assessment of the intended uses of Valifenalate, which includes evaluating residue data from field trials and processing studies .
  • Results or Outcomes : The specific outcomes of these modifications would depend on the findings of the assessment and the decisions of regulatory authorities .

Application 3: Review of Existing Maximum Residue Levels

  • Scientific Field : Food Safety and Regulations
  • Summary of the Application : A review of the existing maximum residue levels (MRLs) for Valifenalate is being conducted. This review is crucial to ensure that the MRLs are based on current scientific knowledge and agricultural practices .
  • Methods of Application or Experimental Procedures : The review process involves an assessment of European authorisations reported by Member States, including supporting residues data .
  • Results or Outcomes : The specific outcomes of this review would depend on the findings of the assessment and the decisions of regulatory authorities .

Application 4: Determination of Valifenalate in Various Crops and Soil

  • Scientific Field : Food Analytical Methods
  • Summary of the Application : Valifenalate is a fungicide used in agriculture, particularly in the cultivation of various crops (tomato, lettuce, eggplant, potato) and in grape fields. It is important to determine the residue of valifenalate in these crops and in the soil to ensure safety and efficacy .
  • Methods of Application or Experimental Procedures : A novel, sensitive, and rapid analytical method for analyzing valifenalate residue was established and validated using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) method by ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). The determination of the analyte was achieved within 4 min for per injection using electrospray ionization (ESI) operated in positive ion mode, and the retention time was 1.92 min .
  • Results or Outcomes : The developed method exhibited good linearity (R² ≥ 0.9941) and the limit of quantitation (LOQ) was 0.5 μg/kg for analyte in selected matrices. The mean recoveries in six matrices ranged from 74.5 to 106.6% with intra-day relative standard deviation (RSD) of 0.7–12.3% and inter-day RSD of 3.2–12.2% at four spiking levels (0.5, 10, 100, 500 μg/kg) in recovery assays. The proposed method was applied to explore the dissipation rates of valifenalate in grapes and soil under field conditions, and the half-lives of analyte in grape and soil were 15.5 ± 1.4 and 3.8 ± 0.1 days, respectively .

Application 5: Modification of Maximum Residue Levels in Various Crops

  • Scientific Field : Food Safety and Regulations
  • Summary of the Application : The existing maximum residue levels (MRLs) for Valifenalate in various crops are being modified. This is important to ensure the safety of food products and compliance with regulations .
  • Methods of Application or Experimental Procedures : The modification of MRLs involves a comprehensive assessment of the intended uses of Valifenalate, which includes evaluating residue data from field trials and processing studies .
  • Results or Outcomes : The specific outcomes of these modifications would depend on the findings of the assessment and the decisions of regulatory authorities .

Safety And Hazards

Valifenalate has a low oral toxicity but there is some evidence that it may be carcinogenic . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled .

Future Directions

FMC Corporation has secured exclusive rights to develop and market Valifenalate . They plan to roll out valifenalate mixtures in Latin America immediately with more markets to follow soon after . This addition further diversifies the company’s crop protection portfolio and strengthens its agricultural business .

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFMOWZRXXBRN-LWKPJOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058051
Record name Valifenalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valifenalate

CAS RN

283159-90-0
Record name Valifenalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283159-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valifenalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283159900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valifenalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALIFENALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4BR27QQ5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
M González-Álvarez, C González-Barreiro… - Food Chemistry, 2012 - Elsevier
Cyazofamid, famoxadone, mandipropamid and valifenalate, four new fungicides for controlling downy mildew in vine, were applied to an experimental vineyard producing Vitis vinifera …
Number of citations: 66 www.sciencedirect.com
R Li, Z Chen, Y Tao, X Pan, D Jiang, F Dong, J Xu… - Food Analytical …, 2019 - Springer
… investigate dissipation behavior of valifenalate in grape and … valifenalate in grape field, which could offer essential reference for risk assessment and rational application of valifenalate…
Number of citations: 11 link.springer.com
Y Po, WU Jie, LU Fen, Z Jianjiang, BI Qiuyan… - 农药学学报, 2022 - nyxxb.cn
… de Bary to valifenalate, the sensitivities to valifenalate of 105 P.… Autonomous Region, where valifenalate had never been used,… To clarify the difficulty degree of acquisition of valifenalate-…
Number of citations: 1 www.nyxxb.cn
E Marsilii, SO Cacciola, A Salamone, G Scarito… - Protezione delle …, 2009 - cabdirect.org
… The efficacy of valifenalate was comparable or superior to that of Aliette or potassium … valifenalate were taller than the untreated control plants. Plant mortality was lower for valifenalate (0…
Number of citations: 3 www.cabdirect.org
TN Rao, K Apparao, EGS Reddy, BG Prasad… - Der Chemica …, 2015 - cabdirect.org
… with UV detection for determination of valifenalate residues. The evaluated parameters include … The method was validated using tomato fruit samples spiked with valifenalate at different …
Number of citations: 3 www.cabdirect.org
A Salamone, F Raudino, SO Cacciola… - Modern fungicides and …, 2014 - cabdirect.org
… In this study, the efficacy of valifenalate and other … Valifenalate, alone or mixed with biostimulants, such as the … In all experiments, valifenalate proved to be as effective as phosethyl-Al …
Number of citations: 1 www.cabdirect.org
L Runan, T Yan, P Xinglu, J Duoduo, D Fengshou… - 2019 - library.ioz.ac.cn
… investigate dissipation behavior of valifenalate in grape and … valifenalate in grape field, which could offer essential reference for risk assessment and rational application of valifenalate…
Number of citations: 0 library.ioz.ac.cn
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… s) for the active substance valifenalate in various crops. The data … control the residues of valifenalate on the commodities under … from the use of valifenalate according to the reported …
Number of citations: 7 efsa.onlinelibrary.wiley.com
HY Kim, E Kim, YK Kim, CU Lim, J Ahn… - 한국농약과학회학술발표 …, 2016 - dbpia.co.kr
A multiresidue method for newly registrated 3 pesticides (Flupyradifuron, Indaziflam, Valifenalate) has been developed using the QuEChERS EN method with high performance liquid …
Number of citations: 0 www.dbpia.co.kr
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… of the dossier on valifenalate in the Draft Assessment Report … adopt a conclusion on whether valifenalate can be expected to … of the representative uses of valifenalate as a fungicide on …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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